molecular formula C11H15ClN2O2 B1663259 Iproclozide CAS No. 3544-35-2

Iproclozide

Cat. No.: B1663259
CAS No.: 3544-35-2
M. Wt: 242.70 g/mol
InChI Key: GGECDTUJZOXAAR-UHFFFAOYSA-N
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Description

Iproclozide is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was historically investigated as an antidepressant agent . It functions as a non-selective, irreversible inhibitor of monoamine oxidase, increasing the concentration of key neurotransmitters like serotonin, dopamine, and norepinephrine within serotonergic and dopaminergic synapses . This mechanism makes it a valuable tool compound for researchers studying neurodegenerative diseases, neuropsychiatric disorders, and the intricacies of monoaminergic signaling pathways . Its specific interaction with metabolic pathways, including glycine, serine, threonine, and tryptophan metabolism, also renders it relevant for investigations into metabolic psychiatry and the role of amino acids in the nervous system . This compound is documented to have been associated with hepatotoxicity, including reports of fulminant hepatitis, which is a critical consideration for its handling and application in in vitro and in vivo research models . With the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol, it is supplied for laboratory and research applications only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

3544-35-2

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide

InChI

InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

GGECDTUJZOXAAR-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

melting_point

93.5 °C

Other CAS No.

3544-35-2

Synonyms

iproclozide
p-(chlorophenoxy)acetic acid 2-isopropylhydrazide

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Pathway

The classical approach involves converting 2-(4-chlorophenoxy)acetic acid to its acid chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent reaction with isopropylhydrazine yields this compound via nucleophilic acyl substitution:

$$
\text{ClC₆H₄OCH₂COCl} + \text{NH₂NHCH(CH₃)₂} \rightarrow \text{ClC₆H₄OCH₂CONHNHCH(CH₃)₂} + \text{HCl}
$$

Key challenges include controlling exothermic reactions during acid chloride formation and minimizing hydrolysis. Typical yields range from 60–75%, with purity dependent on rigorous drying conditions and inert atmospheres.

Ester Hydrazinolysis Method

Alternative routes employ ethyl 2-(4-chlorophenoxy)acetate, which undergoes hydrazinolysis with isopropylhydrazine under reflux in ethanol:

$$
\text{ClC₆H₄OCH₂COOEt} + \text{NH₂NHCH(CH₃)₂} \rightarrow \text{ClC₆H₄OCH₂CONHNHCH(CH₃)₂} + \text{EtOH}
$$

This method avoids hazardous acid chloride handling but requires extended reaction times (12–24 hours) and yields 55–70% product. Optimization studies suggest lithium hydroxide additives improve nucleophilic attack efficiency by deprotonating hydrazine intermediates.

Modern Photoredox-Catalyzed Decarboxylative Hydrazination

Cerium-Mediated Reaction Optimization

A breakthrough method utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a photocatalyst under blue LED irradiation (455 nm). The protocol enables direct coupling of carboxylic acids with di-tert-butylazodicarboxylate (DBAD), followed by acidic deprotection:

$$
\text{ClC₆H₄OCH₂COOH} + \text{DBAD} \xrightarrow{\text{CeCl₃, Cs₂CO₃}} \text{Protected Intermediate} \xrightarrow{\text{HCl}} \text{this compound}
$$

Table 1: Catalyst Screening for Decarboxylative Hydrazination

Catalyst Base Yield (%)
CeCl₃·7H₂O Cs₂CO₃ 90
CeCl₃ (anhydrous) Cs₂CO₃ 80
Ce(OTf)₃ Cs₂CO₃ 66
Ce(OTf)₄ Cs₂CO₃ 63

Optimal conditions (20 mol% Cs₂CO₃, 10 mol% CeCl₃·7H₂O, MeCN solvent) achieve 90% intermediate yield, significantly outperforming traditional methods.

Deprotection and Final Product Isolation

The tert-butyl protecting groups are removed via hydrochloric acid treatment (1M HCl, 50°C, 2 hours), yielding this compound with >95% purity after recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic peaks at δ 1.20 (isopropyl CH₃) and δ 6.85–7.25 (aromatic protons).

Comparative Analysis of Synthesis Strategies

Table 2: Methodological Comparison

Parameter Acid Chloride Route Ester Hydrazinolysis Photoredox Method
Yield (%) 60–75 55–70 85–90
Reaction Time 6–8 hours 12–24 hours 24 hours
Temperature 80–100°C 60–80°C 25°C
Scalability Moderate Low High
Byproducts HCl gas, SO₂ Ethanol, NH₃ tert-Butanol

The photoredox approach offers superior yields and milder conditions but requires specialized light equipment. Traditional methods remain viable for small-scale production where photoredox infrastructure is unavailable.

Chemical Reactions Analysis

Iproclozide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different hydrazine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Research

Iproclozide's mechanism as an MAOI has made it a point of study in pharmacological research, particularly regarding its effects on neurotransmitter levels in the brain. Research indicates that MAOIs can increase levels of serotonin, norepinephrine, and dopamine, which are critical in mood regulation.

Case Studies:

  • A study highlighted the impact of this compound on serotonin metabolism, showcasing its potential role in treating depressive disorders before its market withdrawal .
  • Investigations into the drug's interaction with other medications have also been conducted, focusing on its safety profile and adverse effects when combined with other psychiatric treatments.

Toxicology and Safety Studies

Given the serious adverse effects associated with this compound, including liver toxicity, extensive toxicological studies have been conducted to understand its safety profile better.

Findings:

  • Research has documented cases of fulminant hepatitis linked to this compound use, prompting investigations into its hepatotoxicity mechanisms .
  • Toxicological assessments have been essential in understanding the thresholds for safe administration and potential drug interactions that could exacerbate liver damage.

Historical Context in Depression Treatment

This compound's historical significance as an antidepressant provides insights into the evolution of depression treatments. It was once favored for its efficacy but later overshadowed by newer antidepressants with better safety profiles.

Comparative Analysis:

Drug Class Efficacy Safety Profile
This compoundMAOIModerateHigh risk of hepatotoxicity
FluoxetineSSRIHighLower risk of severe side effects
VenlafaxineSNRIHighModerate risk of side effects

Research in Drug Development

This compound has been referenced in studies exploring new antidepressants. Its unique properties as an MAOI offer a comparative basis for developing safer alternatives that target similar pathways without the associated risks.

Innovative Approaches:

  • Ongoing research aims to develop novel MAOIs that retain the therapeutic benefits of this compound while minimizing adverse effects .
  • Studies are also focused on understanding the pharmacodynamics and pharmacokinetics of this compound to inform future drug design.

Mechanism of Action

Iproclozide exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

The molecular targets of this compound include the active sites of monoamine oxidase enzymes, where it forms a covalent bond, leading to irreversible inhibition. The pathways involved in its mechanism of action include the regulation of neurotransmitter levels and the modulation of synaptic transmission.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Properties

Compound Molecular Formula Key Structural Features MAO Inhibition Type Primary Clinical Use
This compound C₁₁H₁₅ClN₂O₂ p-Chlorophenoxyacetyl-isopropylhydrazine Irreversible, non-selective Depression (historical)
Iproniazid C₉H₁₃N₃O Isonicotinyl-isopropylhydrazine Irreversible, non-selective Early antidepressant (withdrawn)
Phenelzine C₈H₁₂N₂ Phenethylhydrazine Irreversible, non-selective Atypical depression
Isocarboxazid C₁₂H₁₃N₃O₂ Benzylhydrazine-carboxamide Irreversible, non-selective Refractory depression

Table 2: Metabolic and Toxicity Profiles

Compound Key Metabolites Toxicity Risks Drug Interactions
This compound p-Chlorophenoxyacetamide Fulminant hepatitis (enzyme-inducer-triggered) Potentiated by rifampicin, anesthetics
Iproniazid Isonicotinic acid derivatives Severe hepatotoxicity (leading to withdrawal) Synergistic with other hepatotoxins
Phenelzine Phenylacetic acid derivatives Hypertensive crisis (tyramine interaction) Tyramine-rich foods, sympathomimetics
Isocarboxazid Hydrazine derivatives Hepatotoxicity, orthostatic hypotension Similar to phenelzine

Key Findings:

Structural Similarities :

  • All four compounds contain a hydrazine (-NH-NH₂) group critical for MAO inhibition. This compound and iproniazid share an isopropylhydrazine backbone, whereas phenelzine and isocarboxazid have phenethyl and benzyl groups, respectively .

Pharmacological Differences :

  • This compound and iproniazid exhibit higher hepatotoxicity risks compared to phenelzine and isocarboxazid. This is attributed to reactive metabolites formed during CYP450-mediated metabolism, exacerbated by enzyme inducers like rifampicin .
  • Phenelzine has a broader clinical application due to its efficacy in atypical depression but requires strict dietary restrictions to avoid tyramine-induced hypertension .

Clinical Relevance :

  • This compound and iproniazid are largely obsolete due to safety concerns, while phenelzine and isocarboxazid remain niche options for treatment-resistant depression .

Biological Activity

Iproclozide is a hydrazine-containing monoamine oxidase inhibitor (MAOI) that has been used primarily in the treatment of depression and certain types of refractory hypertension. Its biological activity is characterized by its ability to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating depressive symptoms and managing blood pressure.

This compound acts by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The inhibition of these enzymes results in the accumulation of monoamines, which are crucial for mood regulation and cardiovascular function. The selectivity and potency of this compound as an MAOI have been studied extensively, with findings indicating significant effects on neurotransmitter levels.

Pharmacological Profile

  • Chemical Structure : this compound is chemically classified as a hydrazine derivative.
  • Target Enzymes : Primarily inhibits MAO-A and MAO-B.
  • IC50 Values : Specific IC50 values for this compound have not been widely reported; however, related compounds have demonstrated varied inhibitory potencies.

Depression Treatment

This compound was historically used to treat major depressive disorders, particularly in cases resistant to other treatments. A notable case study involved a patient who had a long history of treatment-resistant depression. Despite initial partial responses to this compound combined with electroconvulsive therapy (ECT), the patient achieved full remission only after switching to olanzapine, suggesting that while this compound may provide some benefit, it may not be sufficient as a standalone treatment for all patients .

Refractory Hypertension

In a clinical study involving 16 patients with refractory hypertension, this compound was administered at doses ranging from 10 to 30 mg/day. The results showed normalization of blood pressure in two patients and significant improvement in seven others, indicating its potential utility in managing this condition . Side effects were generally mild, but treatment had to be discontinued in three cases due to adverse reactions.

Adverse Effects and Safety Profile

The use of this compound has been associated with severe adverse effects, including cases of fulminant hepatitis. Reports indicate that three patients died from liver failure after prolonged use of this compound, particularly when combined with microsomal enzyme inducers. This highlights the importance of monitoring liver function during treatment . Other reported side effects include:

  • Jaundice
  • Disorders of consciousness
  • Minor gastrointestinal disturbances

Research Findings

Recent studies have explored the broader implications of MAO inhibition beyond mood disorders. For instance, research has indicated that compounds similar to this compound may exhibit antiproliferative activity against certain cancer cell lines by modulating monoamine levels . This suggests potential applications in oncology, although further research is needed to confirm these effects.

Summary Table: Biological Activity of this compound

Parameter Details
Chemical Class Hydrazine derivative
Mechanism MAO-A and MAO-B inhibition
Clinical Use Treatment-resistant depression, hypertension
Efficacy Normalization of blood pressure in some cases
Adverse Effects Fulminant hepatitis, jaundice
Research Implications Potential antiproliferative activity

Q & A

Q. How can researchers ensure ethical compliance when using historical this compound patient data?

  • Methodological Answer :
  • Data anonymization : Remove identifiers per HIPAA/GDPR standards.
  • Ethics review : Obtain approval for secondary data use from institutional review boards (IRBs).
  • Transparency : Disclose data sources and limitations in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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